molecular formula C6H12O2 B2454348 2-(Hydroxymethyl)cyclopentanol CAS No. 69618-32-2

2-(Hydroxymethyl)cyclopentanol

Cat. No. B2454348
CAS RN: 69618-32-2
M. Wt: 116.16
InChI Key: UADBLZFWTJHOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, 2-(hydroxymethyl)cyclopentan-1-ol .


Synthesis Analysis

The synthesis of cyclopentanol derivatives, including this compound, can be achieved from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 . This compound has a cyclopentane ring with a hydroxymethyl group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions as described above. The addition-esterification and transesterification reactions involved in its synthesis are both exothermic .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 252.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 30.9±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 104.3±3.0 cm³ .

Scientific Research Applications

Biocatalysis in Organic Synthesis

The kinetic resolution of 2-(hydroxymethyl)cyclopentanol through lipase-catalyzed transesterification demonstrates the compound's significance in enzymatic processes for synthesizing optically active substances. This method highlights its utility in organic synthesis, particularly in creating enantiomerically pure compounds (Weidner, Theil, & Schick, 1994).

Combustion and Biofuel Research

Cyclopentanol, closely related to this compound, is recognized as a novel biofuel with high resistance to auto-ignition. Studies on its reaction with hydroxyl radicals play a pivotal role in understanding its combustion and atmospheric chemistry, which is crucial for its potential use as a gasoline additive (Duan, Zhong, Huang, & Han, 2021).

Pharmaceutical Applications

N-Functionalized amino(hydroxymethyl)cyclopentanetriols, derived from the same structural family as this compound, have shown potential as pharmacological chaperones for GM1-gangliosidosis-related lysosomal acid β-galactosidase. This indicates the compound's relevance in developing treatments for lysosomal storage diseases (Schalli et al., 2017).

Synthetic Chemistry and Catalysis

This compound serves as a precursor or intermediate in various synthetic pathways. Its derivatives are utilized in catalytic transformations and as building blocks for organic syntheses, illustrating its versatility in chemical manufacturing (Negishi, Iyer, & Rousset, 1989).

Biofuel Combustion Characteristics

Research on cyclopentanol/diesel fuel blends, where this compound could be a derivative, has shed light on the combustion characteristics of these blends in optical engines. This is important for evaluating alternative biofuels for automobiles (Chen et al., 2020).

Safety and Hazards

2-(Hydroxymethyl)cyclopentanol is classified as a flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

The hydrogenative rearrangement of biomass-derived furfurals to C5 cyclic compounds, such as cyclopentanones and cyclopentanols, offers an alternative synthesis route for acquiring oxygen-containing value-added chemicals . This process, which includes the synthesis of 2-(Hydroxymethyl)cyclopentanol, could replace traditional petroleum-based approaches and contribute to the development of green chemical industries .

properties

IUPAC Name

2-(hydroxymethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBLZFWTJHOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69618-32-2
Record name 2-(hydroxymethyl)cyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.